molecular formula C23H20N2O4 B1308109 FMOC-DL-2-pyridylalanine CAS No. 1236267-09-6

FMOC-DL-2-pyridylalanine

Cat. No.: B1308109
CAS No.: 1236267-09-6
M. Wt: 388.4 g/mol
InChI Key: DXIVJCDZOMUITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-DL-2-pyridylalanine is an important chemical compound that has numerous applications in scientific research. It is an amino acid derivative that has been used in numerous biochemical, physiological, and laboratory experiments.

Scientific Research Applications

1. Self-Assembly and Structural Formation

FMOC-DL-2-pyridylalanine and its derivatives show significant self-assembly properties, which are crucial for the formation of various structures. For instance, the self-assembly process of Fmoc-diphenylalanine (Fmoc-FF) leads to the formation of fibrils consisting of antiparallel beta-sheets. This process is influenced by pH levels and results in apparent pKa shifts, leading to significant structural changes at different pH values. These changes include the transition from flexible fibrils forming a weak hydrogel at high pH to non-gelling flat rigid ribbons at intermediate pH values (Tang et al., 2009).

2. Antibacterial and Anti-inflammatory Applications

This compound derivatives have been explored for their potential antibacterial and anti-inflammatory applications. A new class of antibacterial hydrogelators based on anti-inflammatory N-fluorenyl-9-methoxycarbonyl (Fmoc) amino acid/peptides functionalized cationic amphiphiles has been reported. These hydrogelators demonstrate efficient antibacterial activity against both Gram-positive and Gram-negative bacteria, offering promising advancements in biomedical materials for antibacterial and anti-inflammatory purposes (Debnath et al., 2010).

3. Enhanced Nanoassembly for Biomedical Materials

This compound derivatives contribute to the advancement of peptide- and amino-acid-based nanotechnology. The development of nanoassemblies using Fmoc-decorated self-assembling building blocks has shown substantial antibacterial effects and has been integrated into resin-based composites for biomedical applications. These composites inhibit bacterial growth without affecting mammalian cell lines and maintain mechanical and optical properties due to the low dosage required for antibacterial activity (Schnaider et al., 2019).

4. Tuning Optical Properties through Self-Assembly

The self-assembly of Fmoc-modified 5-aminopentanoic acid (Fmoc-5) can form structures that significantly modulate the optical properties of the Fmoc group. These properties are influenced by pH-dependent self-assembly, leading to the formation of different structures like plate-like crystals and nanovesicles at varying pH levels, which in turn exhibit distinct fluorescent emission peaks and absorbance profiles (Tao et al., 2015).

5. Fabrication of Functional Materials

This compound and its derivatives are used as bio-inspired building blocks for the fabrication of functional materials. The self-organization of Fmoc-modified amino acids and short peptides leads to applications in diverse fields such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This versatility stems from the hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks in various configurations (Tao et al., 2016).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling FMOC-D-2-PYRIDYLALANINE . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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